molecular formula C17H25NO10 B12625604 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate

Cat. No.: B12625604
M. Wt: 403.4 g/mol
InChI Key: OLKOIFSINSXHTP-UHFFFAOYSA-N
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Description

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes multiple ester groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate typically involves multi-step organic reactions. The starting materials often include ethyl oxalate, methyl oxalate, and ethyl acetoacetate. The reaction conditions usually require the presence of a strong acid or base as a catalyst, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would likely include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups and oxazole ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazole-2,4,5-tricarboxylate
  • 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazole-2,4,5-tricarboxylate

Uniqueness

The uniqueness of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO10

Molecular Weight

403.4 g/mol

IUPAC Name

2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate

InChI

InChI=1S/C17H25NO10/c1-5-24-10(19)8-9-12-11(15(20)25-6-2)14(16(21)23-4)28-18(12)27-13(9)17(22)26-7-3/h9,11-14H,5-8H2,1-4H3

InChI Key

OLKOIFSINSXHTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2C(C(ON2OC1C(=O)OCC)C(=O)OC)C(=O)OCC

Origin of Product

United States

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